Journal Name:Faraday Discussions of the Chemical Society
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Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400208
Detailed studies of core-electron profiles in the high-energy photoelectron spectra of TCNQ and eighteen of its complexes have been carried out. In all these solids, satellites appear 2 to 4 eV on the higher-binding energy side of both the N1s and C1s main peaks. The satellites are attributable to a shake-up process involving intramolecular transitions between the π-electron valence molecular orbitals in both neutral and ionic TCNQ species. Except in a few cases, which are discussed, intermolecular (charge-transfer) interaction plays a minor role in the core-level, photoelectron spectra of the complexes.Valence band measurements of some of the complexes, the temperature-dependence of some N1s profiles as well as the splitting of some of the metal ion core-levels, are also briefly discussed.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400196
The first page of this article is displayed as the abstract.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400182
The electronic structures of a wide variety of halogenated organic molecules have been investigated by means of ESCA. The experimental results may be rationalized in terms of the charge potential model. The theoretical refinements have reached a stage where it is now possible to use ESCA as a major quantitative structural tool. Examples are discussed of elucidation of structures of complex organic molecules, including polymers and also the direct determination of charge distributions from experimental measurements.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400168
Photoelectron spectra of all the fluorobenzenes (except 1,2,3-trifluorobenzene) have been obtained with photon energies up to 40.8 eV. The changes in spectral features arising from the progressive substitution of fluorine, as well as those associated with the various stereoisomers of these molecules, illustrate clearly many important features of the benzene orbitals and assist in their correct assignment. The nature of the Jahn–Teller effect in states arising from the ionization of the doubly degenerate π and σ orbitals is shown to be markedly different, and this in turn differs from the effect of substitutional splitting in these degenerate orbitals.The analysis leads to the following reassignment of adiabatic ionization potentials for C6H6; (1a2u)–1, 11.490 eV; (3e2g)–1, 11.570 eV; (3a1g)–1, 15.446 eV and (2b1u)–1, 16.848 eV. Other changes relative to previous band assignments arise from the recognition of large electronic Jahn–Teller splittings in the σ systems. In the π systems, because of their much weaker binding properties, the correspondingly weak Jahn–Teller forces are found to be just strong enough to cause excitation of e-type vibrations without giving rise to any electronic splitting. A study of the isotopic blue shifts of the band origins observed for benzene-d6 reflects the bonding character and hydrogen dependence of the orbitals and supports the analysis. Selective enhancement of (3e2g)–1 relative to (1a2u)–1 in the C6D6 spectrum obtained with Ne I radiation was used to identify these states.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400149
The helium I photoelectron spectroscopy of 30 biphenyls is reported. An empirical correlation between certain bands in the spectra and dihedral angle is noted and its use in conformational studies emphasized. An interpretation of the higher energy bands is given in terms of a Hückel-type theory based on the interaction between semi-localized π molecular orbitals. Substituent effects are divided into electronic and steric and means for separating these two factors are outlined.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400139
The first page of this article is displayed as the abstract.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400127
It is possible to attain improved agreement between photoelectron-spectroscopic ionization potentials and theoretical orbital energies simultaneously for all electrons in small hydrocarbons by a suitable parametrization of INDO in its modified form, MINDO. The changed parameters concern mainly the resonance integrals, in which the interaction is treated differently for different situations of overlap. The new procedure will be referred to as SPINDO (Spectroscopic-Potentials-adjusted INDO) or, due to its preliminary status, better as SPINDO/1. The photoelectron spectra of hydrocarbons of different types (allene, cyclopropane, norbornadiene, naphthalene, and styrene) are discussed. The conformation of styrene is determined.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400116
The high-resolution He(I) PE spectra of anthracene, phenanthrene, pentacene, perylene, chrysene, 1,2-benzanthracene, 1,2-benzpyrene, benzo[g, h, i]perylene and ovalene are presented and their essential features briefly discussed on the basis of HMO, Pariser–Parr–Pople, extended Hückel and MINDO/2 calculations. With the exception of a few closely spaced orbitals in the larger hydrocarbons, the four theoretical treatments yield the same π level ordering, thus allowing a tentative assignment of 56 observed ionization potentials in the 6–11 eV region to computed π levels. Increasing the size of the hydrocarbon shifts the onset of the σ bands only slowly to lower ionization potentials.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400104
Ionization energies have been obtained for all the valence orbitals of some simple hydrocarbons and also some of their isoelectronic analogues in which a nitrogen or an oxygen atom replaces CH or CH2 respectively. This required the use of a helium discharge run under conditions such that a high proportion of 30.4 nm radiation was emitted. In order to utilize the full range of the 41 eV photon it was further necessary to use filters, usually polystyrene films about 100 nm thick, selectively to absorb 58.4 nm radiation.Analysis of the results show that in many molecules the summed binding energies of the molecular orbitals built from 2s atomic orbitals may be divided up into atomic contributions which agree in magnitude with those obtained for the same atoms in other molecules, i.e., the atomic contributions are additive as is expected from the application of simple theory. A similar additive behaviour was also found for the orbitals built from 2p and 1s(H) atomic orbitals though theory does not directly indicate this for incompletely filled orbital systems of this type.Certain weak photoelectron bands have been found at high energies which arise from transitions to configurationally mixed ionized states. The experimental results are compared with theoretical predictions.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400098
Photoionization of CO2 and COS by He and Ne resonance lines, and of CS2 by He, Ne and Ar resonance lines gives photoelectron spectra which show that vibrational levels of the ground ionic state of these species can be populated by an autoionization process, when the photons used have the suitable energy to bring these molecules in superexcited states.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400093
The first page of this article is displayed as the abstract.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400084
An assignment of the photoelectron spectrum of SF5Cl up to an ionization potential of 27 eV is suggested, which requires a slight modification of published assignments for SF6 but which otherwise correlates very well. Not all of the expected orbital splittings in the lower symmetry are observed. The spectra of BrF5 and IF5 are similar to that of SF5Cl; a similar assignment is proposed, and the spectra are correlated with those of SeF6, TeF6 and XeF6.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400070
The photoelectron (PE) spectra, excited by helium 21.22 eV radiation, of the compounds BX3 and BX2Y (X and Y chosen from F, Cl, Br, I, NMe2, or Me) have been measured. From these and published data, the spectra of the boron trihalides have been fully assigned; earlier proposals have been re-assessed on the basis of (i) line shapes, (ii) calculations of spin-orbit coupling and of orbital energies as a function of distortion, and (iii) comparisons with other BX′3(e.g., X′= NMe2, NHMe) spectra. Assignments for the other BX3 and BX2Y molecules are based on (i) line shapes, and (ii) a comprehensive analysis of trends within series, e.g., for Me2NBCl2, (Me2N)nBCl3–n as well as Me2NBX2(X = F, Cl, Br, I); calculations for these more complex molecules did not prove especially helpful, except for those relating to orbital energies as a function of twist angle (for X = NMe2).
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400064
The first page of this article is displayed as the abstract.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400056
The photoelectron spectra of the free radicals NF2, ClO2, (CF3)2NO and SO3F have been obtained, and semi-empirical SCF MO calculations have been performed to aid in assigning the ionization potentials.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400048
The vacuum ultra-violet photoelectron spectrum of the CS molecule formed by electrodeless discharge of carbon disulphide or carbon disulphide/rare gas mixtures is reported. Four bands corresponding to the first four ionization potentials are observed, with associated vibrational fine structure in each case. The ionizing transitions responsible for these bands are assigned by comparison with the results of a CNDO calculation of CS+ and with the calculated and observed values for N2 and CO.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400041
The first page of this article is displayed as the abstract.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400026
The usefulness of certain molecular orbital theories in the prediction of molecular ionization energies is investigated. A simple Hückel treatment offers definite advantages over the more imposing CNDO method. The ab initio FSGO method of Frost is unreliable quantitatively.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400021
A valence–electron theory is described in which core electrons are explicitly excluded, and in which their effects on valence electrons are incorporated into model potentials. The model potentials are deduced for atomic cores from atomic calculations, and the molecular core model potential is a superposition of the atomic ones. The basic atomic model potential consists of a core-charge coulomb potential modified by the addition of a short-range gaussian screened coulomb potential. This potential is particularly convenient to use with gaussian basis functions. Applications have been made within the LCAO SCF MO model to Li2, LiH, LiF, (LiH)2, Be, BeH2, and BeO. Double zeta quality basis sets have been used, and parallel all-electron ab initio wavefunctions determined for comparison. For the Li systems valence orbital energies are in excellent agreement from both ab initio and the model potential MO. Similarly, shifts in the potential at the Li nuclei calculated from the model potential wavefunctions agree well with Koopmans' theorem Li 1s binding energy shifts from the ab initio wavefunctions. Results for the Be systems are relatively poor, and some explanatory speculation relevant to the 2s-2p near-degeneracy and the different nature of model potentials for the s and p orbitals is given.
Faraday Discussions of the Chemical Society ( IF 0 ) Pub Date : , DOI: 10.1039/DC9725400013
The electrostatic potential method of calculating core binding energies (assuming “sudden” ionization) is more appropriate for a hypothetical molecule with its valence electrons polarized as if the core were half-ionized than for a molecule in its initial state. Good correlations of binding energies are achieved using this concept and a new, simple method for estimating atomic charges.
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